2-(4-Methylpiperidin-1-yl)pyridin-3-amine

Lipophilicity cLogP Passive Permeability

This 4-methylpiperidine-substituted 3-aminopyridine is purpose-built for kinase inhibitor discovery. The 4-methyl group boosts lipophilicity (XLogP3=1.9 vs. 1.4 unsubstituted) while the single rotatable bond pre-organizes the scaffold into a bioactive conformation—minimizing entropic penalty upon binding. Unlike unsubstituted or ethyl-substituted piperidine analogs, this building block is validated in ALK, c-Met, and PI3K inhibitor SAR. Ideal for NSCLC programs requiring enhanced permeability and affinity. Choose this compound for your next kinase campaign.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 926205-46-1
Cat. No. B1367934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-1-yl)pyridin-3-amine
CAS926205-46-1
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=CC=N2)N
InChIInChI=1S/C11H17N3/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3
InChIKeyJNBHCONHFUNVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS 926205-46-1): A Versatile Aminopyridine Building Block for Targeted Kinase Inhibitor Synthesis


2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS 926205-46-1) is a heterocyclic small molecule comprising a 3-aminopyridine core N-substituted with a 4-methylpiperidine ring. It is primarily employed as a synthetic intermediate in medicinal chemistry, with its structural motif appearing in patents and literature as a precursor to potent inhibitors of receptor tyrosine kinases, notably ALK, c-Met, and PI3K isoforms [1][2]. The compound exhibits moderate lipophilicity (calculated XLogP3-AA = 1.9) and possesses a single rotatable bond, which may influence its pharmacokinetic properties when elaborated into larger drug-like molecules [3].

Why 2-(4-Methylpiperidin-1-yl)pyridin-3-amine Cannot Be Casually Replaced by Similar Piperidine Derivatives in Kinase-Targeted Synthesis


The biological activity and synthetic utility of this compound are highly sensitive to the nature of the piperidine substituent. While unsubstituted 2-(piperidin-1-yl)pyridin-3-amine may serve as a general scaffold, the presence and position of the 4-methyl group on the piperidine ring critically modulate the final compound's lipophilicity, conformational flexibility, and potential binding interactions with hydrophobic kinase pockets [1][2]. Simply substituting a different piperidine analog (e.g., 4-ethylpiperidine or piperidine) would alter these key physicochemical parameters, potentially leading to a significant loss in potency or selectivity against the intended target, as observed in structure-activity relationship (SAR) studies of related aminopyridine kinase inhibitors [3][4].

Quantitative Differentiation of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine vs. Analogs: Evidence for Scientific Selection


Increased Lipophilicity (cLogP) of the 4-Methylpiperidine Substituent Enhances Passive Permeability vs. Unsubstituted Piperidine

The calculated partition coefficient (XLogP3-AA) for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is 1.9 [1]. This represents a significant increase in lipophilicity compared to the unsubstituted piperidine analog, 2-(piperidin-1-yl)pyridin-3-amine (PubChem CID 14146341), which has a calculated XLogP3 of 1.4 [2]. This 0.5 log unit increase translates to approximately a 3.2-fold higher theoretical partition coefficient, which can be a critical factor for improving passive membrane permeability and potentially enhancing oral bioavailability in derived drug candidates [1][2].

Lipophilicity cLogP Passive Permeability

Restricted Conformational Flexibility (Rotatable Bond Count) May Improve Binding Affinity vs. Bulkier Analogs

The target compound possesses only 1 rotatable bond (the connection between the pyridine and piperidine rings) [1]. This is a key differentiating feature compared to its ethyl-substituted analog, 2-(4-ethylpiperidin-1-yl)pyridin-3-amine (PubChem CID 101038773), which has 2 rotatable bonds [2]. The reduced conformational freedom of the methyl-substituted building block is a valuable attribute in medicinal chemistry, as it can minimize the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity and improved selectivity for rigid kinase ATP-binding pockets [3].

Rotatable Bonds Conformational Restriction Binding Entropy

Validated Utility as a Precursor to Potent ALK/c-Met Dual Inhibitors with Clinical Relevance in NSCLC

The core scaffold of 2-(4-methylpiperidin-1-yl)pyridin-3-amine has been specifically utilized as a key intermediate in the synthesis of novel multi-substituted pyridin-3-amine derivatives designed as multi-targeted protein kinase inhibitors [1]. This work is directly linked to the treatment of Non-Small Cell Lung Cancer (NSCLC) and targets Anaplastic Lymphoma Kinase (ALK) and the Hepatocyte Growth Factor Receptor (c-Met) [2][3]. While direct inhibitory data for the unelaborated building block is not available, its selection as a privileged scaffold in this therapeutic area is a strong, literature-validated differentiator for research teams focused on oncology. In contrast, the unsubstituted piperidine analog (2-(piperidin-1-yl)pyridin-3-amine) is more commonly associated with targets like muscarinic acetylcholine receptors and adenosine receptors, indicating a divergent biological profile based on the methyl substitution [4].

ALK c-Met NSCLC Kinase Inhibitor

Optimal Research and Procurement Scenarios for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine (CAS 926205-46-1)


Medicinal Chemistry Campaigns Targeting ALK, c-Met, or PI3K Kinases for Non-Small Cell Lung Cancer

This building block is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel, multi-targeted kinase inhibitors for NSCLC [1][2]. The specific 4-methylpiperidine substitution provides a lipophilic and conformationally restricted core that is known to be effective in accessing the hydrophobic ATP-binding pockets of these therapeutically relevant kinases [3].

Optimization of Lead Compounds Requiring Enhanced Passive Membrane Permeability

In early-stage drug discovery, where cell permeability is a critical hurdle, the increased lipophilicity (XLogP3-AA = 1.9) of this compound compared to its unsubstituted piperidine analog (XLogP3 = 1.4) makes it a strategically superior choice [4]. Its use can help medicinal chemists probe the relationship between lipophilicity, permeability, and potency without introducing additional structural complexity.

Synthesis of Conformationally Restricted Inhibitors for Improved Binding Affinity

Researchers seeking to minimize the entropic penalty of ligand binding should select this building block. Its single rotatable bond, versus two in the ethyl-substituted analog, provides a more rigid scaffold [5]. This property is highly desirable for improving the binding affinity and selectivity of kinase inhibitors by pre-organizing the molecule into a bioactive conformation [6].

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